molecular formula C8H20OSi B091802 Silane, (2,2-dimethylpropoxy)trimethyl- CAS No. 18246-63-4

Silane, (2,2-dimethylpropoxy)trimethyl-

Cat. No. B091802
Key on ui cas rn: 18246-63-4
M. Wt: 160.33 g/mol
InChI Key: CFUAMMVVJMPPLD-UHFFFAOYSA-N
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Patent
US05142081

Procedure details

1 mole of neopentyl alcohol and 1.5 moles of trimethylchlorosilane together with 0.0005 moles of tetra-n-butyl ammonium bromide were heated under reflux (54°-100° C.) until the IR spectrum did not show an OH band. The product was worked up by fractional distillation at normal pressure.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
0.0005 mol
Type
catalyst
Reaction Step One
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[CH3:7][Si:8]([CH3:11])([CH3:10])Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:3][C:2]([CH3:5])([CH3:4])[CH2:1][O:6][Si:8]([CH3:11])([CH3:10])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C(C)(C)C)O
Name
Quantity
1.5 mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
0.0005 mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux (54°-100° C.) until the IR spectrum
DISTILLATION
Type
DISTILLATION
Details
The product was worked up by fractional distillation at normal pressure

Outcomes

Product
Name
Type
Smiles
CC(CO[Si](C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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